molecular formula C13H26O3 B3059523 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51326-52-4

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3059523
CAS No.: 51326-52-4
M. Wt: 230.34 g/mol
InChI Key: YFDGPXJJUSYWRX-UHFFFAOYSA-N
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Description

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound characterized by the presence of a tetrahydro-2H-pyran-2-yl ether group attached to the eighth carbon atom of the octanol chain. This compound belongs to the family of alcohols and is known for its colorless, oily liquid appearance.

Preparation Methods

The synthesis of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 1-octanol with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ether group can undergo nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yl group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating the formation of various complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in modulating membrane fluidity and permeability.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation and function. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular transport .

Comparison with Similar Compounds

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- can be compared with other similar compounds such as:

    Octanoic acid, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound shares a similar structure but differs in its functional group, being an acid rather than an alcohol.

    1-Octanol: A simpler alcohol without the tetrahydro-2H-pyran-2-yl ether group, used widely in various applications.

    Tetrahydro-2H-pyran-2-yl chloride: A precursor used in the synthesis of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-.

The uniqueness of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its specific ether linkage, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

8-(oxan-2-yloxy)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13-14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDGPXJJUSYWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450514
Record name 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-52-4
Record name 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis of compound I, the major component of the attractant composition of the invention is illustrated in FIG. 1. In brief, 1,8-octanediol is reacted with dihydropyran in dichloromethane catalyzed by hydrochloric acid to give 8-[(tetrahydro-2H-pyran-2-yl)oxy]-1-octanol, which is reacted with pyridinium chlorochromate to give 8-[(tetrahydro-2H-pyran-2-yl)oxy]octanal (A). The octanal (A) is then reacted with diethylcyanomethylphosphate and sodium hydride to produce 10-[(tetrahydro-2H-pyran-2-yl)oxy]-2-decenitrile (B). Diisobutylaluminum hydride reduces the nitrile (B) to an imine which upon hydrolysis yields the aldehyde (C). Wittig coupling of (C) with n-pentyl triphenylphosphorane gives the mixture of conjugated dienes (D) which upon hydrolysis and acetylation give the two isomeric pentadecadien-1-ol acetates (E). The (E,E)-8,10-isomer is removed by Diels-Alder reaction with tetracyanoethylene to give pure (E,Z)-8,10-pentadecadien- 1-ol acetate (I). A detailed description of the synthesis of I is given in Example 4, below.
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Synthesis routes and methods II

Procedure details

1,8-Octanediol (16.8 g) (115 mmol) and 4.83 g of dihydropyran (57.5 mmol) in 1400 ml of dichloromethane containing 5 drops of concentrated HCl were stirred for 2 hours. Then 10 g of NaHCO3 were stirred in and the solution was filtered. Dichloromethane was removed with a rotary evaporator, and the resulting residue was triturated with pentane; the undissolved solid was 1,8-octanediol. The solid was filtered from the pentane solution, and the pentane was removed with a rotary evaporator to give 13.2 g (99.8%) of crude product oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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